molecular formula C26H24N4O2S B604401 2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N'-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE CAS No. 306951-45-1

2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N'-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE

Cat. No.: B604401
CAS No.: 306951-45-1
M. Wt: 456.6g/mol
InChI Key: ISAURCUQWCMMBT-JVWAILMASA-N
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Description

2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a benzodiazole moiety linked to a hydrazide group through a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, where a thiol group reacts with a suitable leaving group on the benzodiazole ring.

    Hydrazide Formation: The hydrazide moiety is formed by reacting the intermediate with hydrazine or its derivatives.

    Final Coupling: The final step involves the coupling of the benzodiazole-sulfanyl intermediate with the aldehyde or ketone derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to an amine.

    Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents (HNO₃/H₂SO₄) or halogenating agents (Br₂, Cl₂).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Materials Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with biological macromolecules. It can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it may interact with specific enzymes, inhibiting their activity and affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(1-BENZYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N’-[(E)-[2-HYDROXY-3-(PROP-2-EN-1-YL)PHENYL]METHYLIDENE]ACETOHYDRAZIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the benzodiazole and hydrazide moieties allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

306951-45-1

Molecular Formula

C26H24N4O2S

Molecular Weight

456.6g/mol

IUPAC Name

2-(1-benzylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H24N4O2S/c1-2-9-20-12-8-13-21(25(20)32)16-27-29-24(31)18-33-26-28-22-14-6-7-15-23(22)30(26)17-19-10-4-3-5-11-19/h2-8,10-16,32H,1,9,17-18H2,(H,29,31)/b27-16+

InChI Key

ISAURCUQWCMMBT-JVWAILMASA-N

SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2CC4=CC=CC=C4)O

Origin of Product

United States

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